
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of propanoic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group and a trifluoromethoxy group attached. The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino group . The trifluoromethoxy group is a strongly electron-withdrawing group, which could influence the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the bulky Fmoc group and the electron-withdrawing trifluoromethoxy group. These groups could potentially influence the conformation and reactivity of the molecule .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis . The trifluoromethoxy group is typically stable under a variety of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the Fmoc group is typically quite hydrophobic, while the trifluoromethoxy group is polar and may confer some degree of water solubility .科学的研究の応用
Synthesis and Chemical Applications
Convenient Synthesis : This compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its role in facilitating the preparation of complex molecules (Le & Goodnow, 2004).
Photophysics and Bioimaging : A water-soluble fluorene derivative related to this compound has been explored for its linear photophysical characteristics and bioimaging applications, particularly in integrin-targeting, which is vital for understanding cellular interactions (Morales et al., 2010).
Protecting Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a related component, is effective for protecting hydroxy-groups in molecular synthesis, illustrating its versatility in chemical reactions (Gioeli & Chattopadhyaya, 1982).
Synthesis of Enantiomerically Pure Compounds : This compound is instrumental in preparing enantiomerically pure diaminobutyric acids with protected amino groups, highlighting its role in creating stereochemically specific molecules (Schmidt et al., 1992).
Advanced Material Research
Manganese(II) Complexes : It has been used in synthesizing manganese carboxylates with unique structural and magnetic properties, indicating its potential in materials science and nanotechnology applications (Tang et al., 2016).
Peptide Synthesis : Its role in the synthesis of peptide amides and ureas is notable, demonstrating its utility in peptide chemistry and potential pharmaceutical applications (Funakoshi et al., 1988).
Pharmaceutical and Biomedical Implications
Tumor Imaging with PET : A derivative of this compound has been synthesized and evaluated for brain tumor imaging using positron emission tomography (PET), underscoring its potential in diagnostic imaging (McConathy et al., 2010).
Transthyretin Fibrillogenesis Inhibitors : Fluorenyl-based compounds, which are structurally related, have been studied as inhibitors of transthyretin fibrillogenesis, suggesting possible therapeutic applications in amyloidosis (Ciccone et al., 2016).
Synthesis of Functional Materials : Research has been conducted on fluorene structures, including derivatives of this compound, for their application in functional materials like polymers and OLED materials, indicating its significance in material engineering and electronics (Wang Ji-ping, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5/c20-19(21,22)28-10-16(17(24)25)23-18(26)27-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSABBUZWNWRSNR-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](COC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)

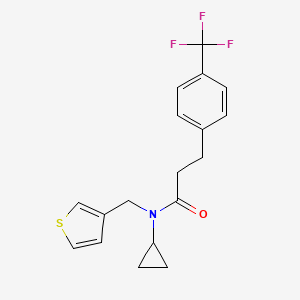
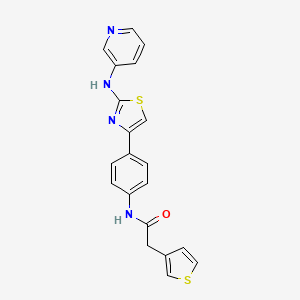
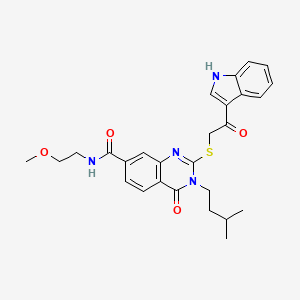
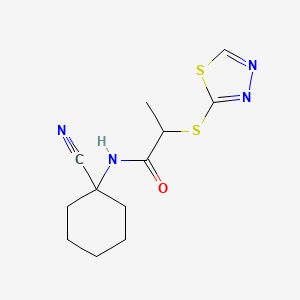
![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

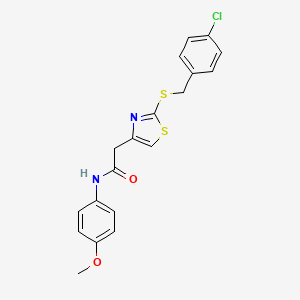
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)
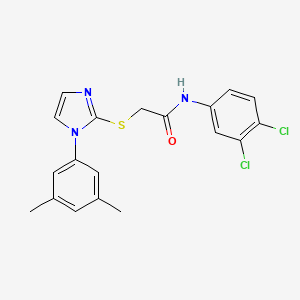
![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)